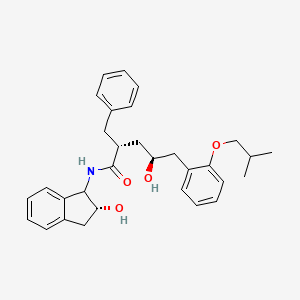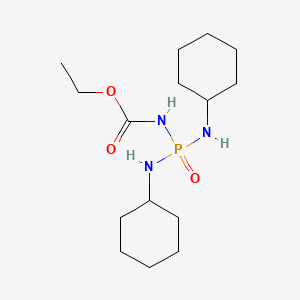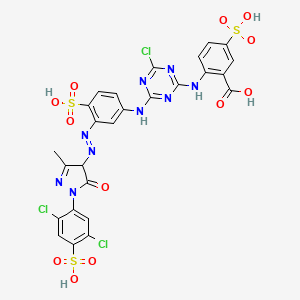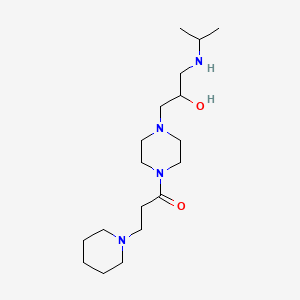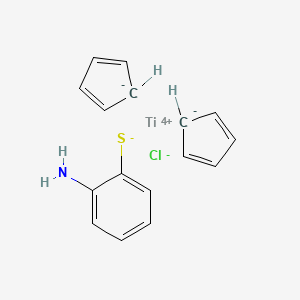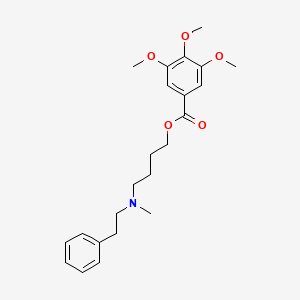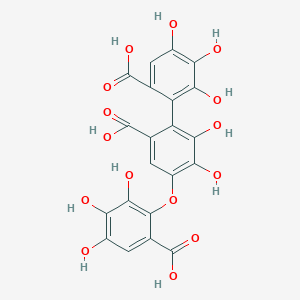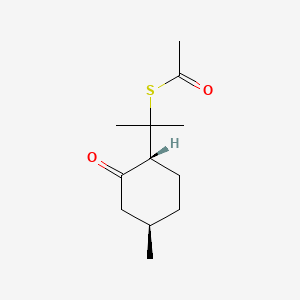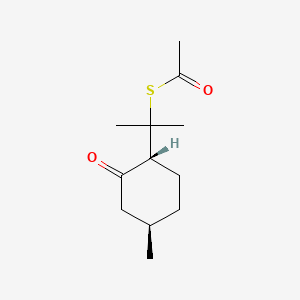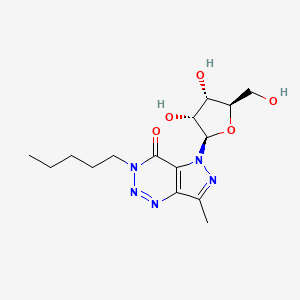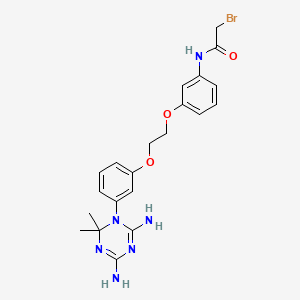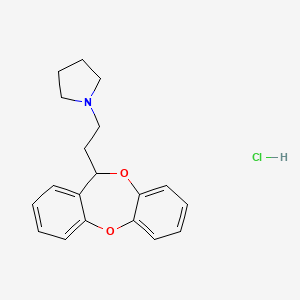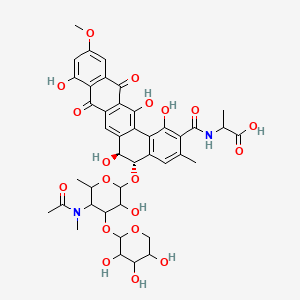
Pradimicin acyl der.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicin acyl derivatives are a class of compounds derived from pradimicin, a broad-spectrum antifungal antibiotic. Pradimicin was first isolated from the bacterium Actinomadura hibisca and is known for its unique mechanism of action, which involves binding to terminal D-mannosides on fungal cell walls, leading to the disruption of the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pradimicin acyl derivatives are synthesized through a series of chemical modifications of the parent pradimicin molecule. The process typically involves the trimethylsilylation of pradimicin, followed by condensation with appropriate alkylating and acylating agents. For example, the 4’-N-alkyl and 4’-N-acyl derivatives of pradimicin are synthesized by reacting trimethylsilylated pradimicin with various alkyl halides and acylating agents in the presence of excess amounts of N,O-bis(trimethylsilyl)acetamide (BSA) in dichloromethane .
Industrial Production Methods
Industrial production of pradimicin acyl derivatives involves large-scale fermentation of Actinomadura hibisca to produce the parent pradimicin compound, followed by chemical modification processes similar to those used in laboratory synthesis. The fermentation process is optimized to maximize the yield of pradimicin, which is then purified and subjected to chemical modifications to produce the desired acyl derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Pradimicin acyl derivatives undergo various chemical reactions, including:
Oxidation: Pradimicin can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the quinone moiety of pradimicin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are used in the presence of bases like BSA in dichloromethane.
Major Products
The major products formed from these reactions include various alkylated and acylated derivatives of pradimicin, which exhibit improved solubility and antifungal activity compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Pradimicin acyl derivatives have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study the structure-activity relationships of antibiotics.
Industry: Used in the development of new antifungal agents for agricultural and clinical applications.
Wirkmechanismus
Pradimicin acyl derivatives exert their effects by binding to terminal D-mannosides on the cell walls of fungi. This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane. Additionally, pradimicin acyl derivatives have shown promise as viral entry inhibitors by binding to N-glycans on the envelopes of viruses, preventing them from entering host cells .
Vergleich Mit ähnlichen Verbindungen
Pradimicin acyl derivatives are similar to other pradimicin compounds and benanomicins, which also exhibit broad-spectrum antifungal activity. pradimicin acyl derivatives are unique in their improved solubility and enhanced antifungal activity. Similar compounds include:
Pradimicin A, B, C: Natural pradimicins with antifungal properties.
Benanomicins A, B: Structurally related compounds with similar antifungal activity
Pradimicin acyl derivatives stand out due to their chemical modifications, which enhance their solubility and therapeutic potential .
Eigenschaften
CAS-Nummer |
145240-35-3 |
|---|---|
Molekularformel |
C42H46N2O19 |
Molekulargewicht |
882.8 g/mol |
IUPAC-Name |
2-[[(5S,6S)-5-[5-[acetyl(methyl)amino]-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C42H46N2O19/c1-12-7-20-26(33(52)23(12)39(56)43-13(2)40(57)58)25-18(10-19-27(34(25)53)30(49)17-8-16(59-6)9-21(46)24(17)29(19)48)31(50)37(20)62-42-36(55)38(28(14(3)61-42)44(5)15(4)45)63-41-35(54)32(51)22(47)11-60-41/h7-10,13-14,22,28,31-32,35-38,41-42,46-47,50-55H,11H2,1-6H3,(H,43,56)(H,57,58)/t13?,14?,22?,28?,31-,32?,35?,36?,37-,38?,41?,42?/m0/s1 |
InChI-Schlüssel |
GNFUDEPFJQDQQG-PGSIOSFHSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


